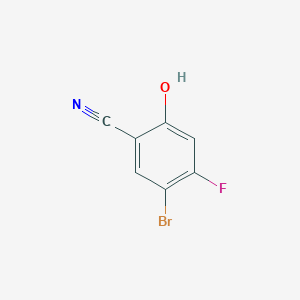

5-Bromo-4-fluoro-2-hydroxybenzonitrile

Description

The strategic placement of halogen and hydroxyl groups on a benzonitrile (B105546) framework in 5-Bromo-4-fluoro-2-hydroxybenzonitrile creates a molecule with a unique electronic and steric profile, opening avenues for diverse chemical transformations and potential biological applications.

Halogenated and hydroxylated benzonitrile scaffolds are pivotal in the realms of organic synthesis and medicinal chemistry. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable precursor in the synthesis of complex organic molecules. atamankimya.comatamanchemicals.com

The presence of halogen atoms, such as bromine and fluorine, on the aromatic ring significantly influences the molecule's reactivity and physicochemical properties. Halogens can act as directing groups in electrophilic aromatic substitution reactions and are crucial participants in cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netncert.nic.in In medicinal chemistry, the incorporation of halogens can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets through the formation of halogen bonds. researchgate.netnih.gov Fluorine, in particular, can modulate the acidity of nearby functional groups and is often used to block metabolic pathways. numberanalytics.comresearchgate.net

The hydroxyl group further adds to the functionality of the benzonitrile scaffold by providing a site for hydrogen bonding, which is critical for molecular recognition in biological systems. It can also be derivatized to form ethers and esters, allowing for the fine-tuning of a molecule's properties. adpharmachem.com The combination of these functional groups on a single aromatic ring, as seen in this compound, creates a highly functionalized and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. researchgate.net

The academic impact of benzonitrile derivatives is extensive, with numerous studies highlighting their importance across various scientific disciplines. In medicinal chemistry, for instance, benzonitrile-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov The nitrile group in these molecules often plays a crucial role in their biological activity, acting as a key binding element or a precursor to a more complex pharmacophore. mdpi.com

In the field of materials science, benzonitrile derivatives are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and functional polymers. rsc.orgbohrium.comrsc.org The electronic properties of the benzonitrile core, which can be tuned by the introduction of various substituents, make these compounds suitable for applications in optoelectronics.

The synthesis of complex natural products and other biologically active molecules also frequently involves the use of benzonitrile intermediates. researchgate.net Their versatility in chemical transformations allows for the efficient construction of intricate molecular architectures.

While the broader class of halogenated and hydroxylated benzonitriles has been the subject of considerable research, specific studies on this compound are limited. Much of the current understanding of this compound is inferred from the known properties and reactivity of its constituent functional groups and related benzonitrile derivatives.

A significant knowledge gap exists in the experimental validation of the biological activity and material properties of this compound. While its structure suggests potential as a scaffold for novel pharmaceuticals or functional materials, empirical data is lacking. Future research should focus on the synthesis of a variety of derivatives from this starting material and the systematic evaluation of their biological and physical properties.

Furthermore, the development of efficient and scalable synthetic routes to this compound itself is an area that warrants further investigation. Optimizing the synthesis of this key intermediate will be crucial for facilitating its broader use in research and development. nih.gov

The interdisciplinary relevance of benzonitrile frameworks is a testament to their chemical versatility. Beyond their core applications in organic synthesis and medicinal chemistry, these compounds are finding use in a growing number of fields.

In agrochemistry, certain benzonitrile derivatives have been developed as herbicides and pesticides. atamankimya.com In the field of supramolecular chemistry, the nitrile group can participate in non-covalent interactions, making benzonitriles useful components in the design of self-assembling systems and molecular sensors. nih.gov

The detection of benzonitrile in the interstellar medium has also sparked interest in the astrochemistry community, suggesting that these molecules may play a role in the formation of more complex organic compounds in space. aanda.org This highlights the fundamental importance of the benzonitrile scaffold across a wide spectrum of scientific inquiry, from the development of life-saving drugs to understanding the origins of life in the universe.

Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | 76-80 |

| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Not available |

| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | Not available |

Interactive Data Table: Properties of this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₇H₃BrFNO |

| Molecular Weight | 216.01 |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 214.9382 |

| Monoisotopic Mass | 214.9382 |

| Topological Polar Surface Area | 46.1 Ų |

| Heavy Atom Count | 11 |

| Complexity | 195 |

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO |

|---|---|

Molecular Weight |

216.01 g/mol |

IUPAC Name |

5-bromo-4-fluoro-2-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H |

InChI Key |

KBZCFIWVBZCVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile and Its Analogs

Retrosynthetic Analysis of the 5-Bromo-4-fluoro-2-hydroxybenzonitrile Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis reveals several potential disconnections based on the four functional groups attached to the benzene (B151609) ring: a hydroxyl group, a nitrile group, a bromine atom, and a fluorine atom. The relationships between these groups (ortho, meta, para) dictate the feasibility of different synthetic strategies.

Key retrosynthetic disconnections can be visualized as follows:

C-CN Bond Disconnection: This approach considers the introduction of the nitrile group as a late-stage step. This can be achieved via cyanation of an aryl halide (e.g., a dibromo-fluoro-phenol precursor) or through a Sandmeyer reaction from an appropriate aniline (B41778) derivative. Another pathway involves the dehydration of a corresponding benzamide.

C-Br Bond Disconnection: This strategy involves the late-stage bromination of a 4-fluoro-2-hydroxybenzonitrile (B176574) precursor. The regioselectivity of this electrophilic aromatic substitution would be directed by the activating hydroxyl group and the deactivating, but ortho-, para-directing, nitrile group.

C-OH Bond Disconnection: The hydroxyl group could be introduced by demethylation of a 2-methoxy precursor, a common strategy to unmask a phenol (B47542). Direct hydroxylation of the aromatic ring is also a possibility, though often less regioselective.

C-F Bond Disconnection: Introducing the fluorine atom can be challenging. It is often incorporated early in the synthesis, starting from a fluorinated precursor like 3-fluorophenol (B1196323) or o-fluorobenzonitrile.

These primary disconnections suggest that the synthesis can be approached linearly by sequential functionalization of a simpler benzene derivative. The order of these reactions is critical to manage the directing effects of the substituents and achieve the desired substitution pattern.

Classical and Novel Synthetic Routes Towards this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be designed. These routes leverage both classical and modern organic chemistry reactions to construct the target molecule.

Approaches Involving Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a potent method for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile.

For the synthesis of this compound, the hydroxyl group (or a protected form like a methoxy (B1213986) or carbamate (B1207046) group) can act as an effective DMG. organic-chemistry.org A plausible DoM strategy could involve:

Starting Material Selection: A potential starting material could be a protected 2-bromo-5-fluorophenol. The hydroxyl group is typically protected to prevent it from reacting with the organolithium base.

Directed Lithiation: The protected phenol is treated with a strong lithium base like n-butyllithium or s-butyllithium. The DMG directs the lithiation to the C3 position (ortho to the directing group).

Electrophilic Quench: The generated aryllithium intermediate is then quenched with a cyanating agent (e.g., N-cyanocyanamide or cyanogen (B1215507) bromide) to introduce the nitrile group.

Deprotection: The final step involves the removal of the protecting group to reveal the free hydroxyl group.

The relative directing strength of various DMGs is a critical consideration in designing such a synthesis. organic-chemistry.orgbaranlab.org

Table 1: Common Directing Metalation Groups (DMGs) in DoM Reactions

| DMG Strength | Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -F |

| Weak | -Cl, -CH₂NR₂ |

Synthetic Pathways Utilizing Halogenation and Fluorination Precursors

Syntheses that build upon readily available halogenated precursors are common. A logical approach would start with a fluorinated phenol and introduce the bromine atom via electrophilic aromatic substitution.

A representative synthesis is outlined below:

Starting Material: 3-Fluorophenol can serve as an accessible starting material.

Bromination: Electrophilic bromination of 3-fluorophenol would likely yield 4-bromo-3-fluorophenol (B54050) due to the ortho, para-directing nature of the hydroxyl group. google.com The reaction is typically carried out using bromine in a suitable solvent. google.com

Cyanation: The resulting 4-bromo-3-fluorophenol can then be converted to 3-fluoro-4-hydroxybenzonitrile. This transformation is often achieved via nucleophilic substitution of a different halogen, suggesting a need for an additional transformation step or a different starting material. A more direct route involves the cyanation of a halogenated phenol. For instance, 4-Bromo-2-fluorophenol (B1271925) can be reacted with copper(I) cyanide (CuCN) in a solvent like N-methyl-2-pyrrolidone (NMP) to introduce the nitrile group, yielding 3-fluoro-4-hydroxybenzonitrile.

Final Bromination: The final step would be the selective bromination of the intermediate (e.g., 4-fluoro-2-hydroxybenzonitrile) at the 5-position. The strong activating and ortho, para-directing hydroxyl group would direct the incoming electrophile to this position.

Another pathway involves starting with o-fluorobenzonitrile and introducing the bromine and hydroxyl groups subsequently. A patented method describes the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid to produce 5-bromo-2-fluorobenzonitrile. google.com Subsequent steps would be required to introduce the hydroxyl group at the 4-position.

Methodologies for Nitrile Group Introduction and Transformation

The nitrile functional group is a versatile feature of the target molecule. numberanalytics.comfiveable.menumberanalytics.com Several methods exist for its introduction onto an aromatic ring.

Sandmeyer Reaction: This classic reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. A potential precursor for the target molecule would be 2-amino-4-bromo-5-fluorophenol.

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with copper(I) cyanide, often at high temperatures. As mentioned, this is a viable route for converting precursors like 4-bromo-2-fluorophenol into a hydroxybenzonitrile derivative.

Dehydration of Amides: An amide can be dehydrated to form a nitrile using reagents like thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride. google.com A synthetic route could therefore proceed through a 5-bromo-4-fluoro-2-hydroxybenzamide (B14807675) intermediate.

From Aldehydes: Aromatic aldehydes can be converted to nitriles through their corresponding oximes, followed by dehydration.

The nitrile group itself can undergo further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable synthetic handle. numberanalytics.comwikipedia.org

Strategies for Hydroxylation and Phenol Functionalization

The introduction of the hydroxyl group is a key step in many potential synthetic routes.

Demethylation of Methoxy Ethers: A common and effective method is the cleavage of an aryl methyl ether. Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong acids are frequently used. For example, a synthesis could proceed via a 5-bromo-4-fluoro-2-methoxybenzonitrile (B3100909) intermediate, which is then demethylated to yield the final product. chemicalbook.com

Biocatalytic Hydroxylation: Enzymatic approaches using unspecific peroxygenases (UPOs) have emerged as greener alternatives for the selective hydroxylation of aromatic C-H bonds. rsc.org These enzymes can hydroxylate substituted benzenes, and the regioselectivity can be influenced by the existing substituents on the ring. rsc.org

Nucleophilic Aromatic Substitution: In highly activated systems, a hydroxyl group can be introduced by displacing a suitable leaving group, such as a nitro group or a halogen, with a hydroxide (B78521) source.

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency for this compound

Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. scielo.br Key parameters that require careful tuning include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in nucleophilic aromatic substitution reactions for fluorination, polar aprotic solvents like DMSO have been shown to be more effective than DMF. nih.gov

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired side products. Low-temperature conditions, such as those used in DoM reactions (e.g., -78 °C), are often necessary to control reactivity and prevent decomposition of sensitive intermediates. organic-chemistry.org

Catalyst/Reagent Stoichiometry: The amount of catalyst and the stoichiometry of the reagents must be carefully controlled. For example, in silver(I)-promoted oxidative coupling reactions, using 0.5 equivalents of silver(I) oxide was found to be most efficient. scielo.br

Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS allows for the determination of the optimal reaction time, preventing both incomplete conversion and the formation of degradation products from prolonged reaction times. scielo.br

Microwave-assisted synthesis is another technique that can enhance synthetic efficiency by dramatically reducing reaction times and often improving yields. researchgate.net For halogenation and cyanation steps, microwave irradiation could provide a significant advantage over conventional heating methods.

Table 2: Summary of Potential Synthetic Steps and Optimization Considerations

| Reaction Step | Key Reagents | Typical Conditions | Optimization Focus |

|---|---|---|---|

| Bromination | Br₂, NBS, Dibromohydantoin | Acetic acid or H₂SO₄ solvent | Regioselectivity, temperature control, choice of brominating agent |

| Cyanation (Rosenmund-von Braun) | CuCN | High temperature, NMP or DMF solvent | Minimizing reaction time, catalyst loading, purification method |

| Directed Ortho Metalation | n-BuLi, s-BuLi/TMEDA | -78°C, anhydrous THF | Choice of base, protecting group for OH, electrophile |

| Demethylation | BBr₃, AlCl₃ | DCM solvent, low to room temperature | Reagent stoichiometry, quench procedure, reaction time |

Application of Green Chemistry Principles in the Synthesis of Halogenated Benzonitrile (B105546) Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. In the context of synthesizing halogenated benzonitrile derivatives, several green chemistry principles can be applied to minimize the environmental impact.

One key principle is the use of safer solvents and reagents. Traditional bromination reactions often employ hazardous solvents like chlorinated hydrocarbons. A greener alternative would be to use more benign solvents such as acetic acid or even water, if the reactivity of the substrate allows. Furthermore, the use of elemental bromine, which is highly corrosive and toxic, can be replaced with safer brominating agents like N-bromosuccinimide (NBS).

Another important aspect is the development of catalytic reactions. The use of catalysts can lead to higher efficiency, selectivity, and reduced waste generation. For instance, the development of solid acid catalysts or recyclable catalysts for halogenation reactions could significantly improve the green credentials of the synthesis.

The use of ionic liquids as recyclable reaction media and catalysts in the synthesis of benzonitriles has been explored. rsc.orgresearchgate.netnih.gov These approaches often lead to high yields and allow for the easy separation and reuse of the catalyst and solvent system, thereby reducing waste. rsc.orgresearchgate.netnih.gov While not specifically demonstrated for this compound, these green methodologies could potentially be adapted for its synthesis.

Below is a table summarizing potential green chemistry approaches for the synthesis of halogenated benzonitriles.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Solvents | Chlorinated hydrocarbons (e.g., CCl4, CHCl3) | Acetic acid, water, ionic liquids | Reduced toxicity and environmental pollution |

| Safer Reagents | Elemental bromine (Br2) | N-Bromosuccinimide (NBS) | Easier handling, reduced corrosivity |

| Catalysis | Stoichiometric reagents | Solid acid catalysts, recyclable catalysts | Higher efficiency, reduced waste, catalyst reusability |

| Atom Economy | Reactions with poor atom economy | Catalytic reactions with high atom economy | Maximization of reactant incorporation into the final product |

| Energy Efficiency | High-temperature reactions | Microwave-assisted synthesis, room temperature reactions | Reduced energy consumption and reaction times |

Considerations for Regioselectivity and Chemoselectivity in Synthetic Design

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on controlling both regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position of the incoming substituent on the aromatic ring. In the proposed synthesis, the key step is the bromination of 4-fluoro-2-hydroxybenzonitrile. The directing effects of the existing substituents play a crucial role.

Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

Fluoro (-F) group: A deactivating (due to its electronegativity) but ortho-, para-directing (due to resonance) group.

Cyano (-CN) group: A deactivating meta-director.

The cumulative effect of these groups directs the incoming electrophile (bromonium ion) to the C5 position, which is ortho to the powerful hydroxyl directing group and meta to the cyano group. The fluoro group at C4 also directs ortho to itself, which is the C5 position. This convergence of directing effects should lead to a high degree of regioselectivity for the desired product.

Chemoselectivity is the ability to react with one functional group in the presence of others. In the synthesis of this compound, the starting material contains a hydroxyl group, a fluoro group, and a cyano group. The bromination reaction must be chemoselective for the aromatic ring C-H bond without affecting the other functional groups. The nitrile and fluoro groups are generally stable to electrophilic bromination conditions. The phenolic hydroxyl group, however, can be sensitive to oxidation. Therefore, the choice of a mild brominating agent and reaction conditions is important to avoid unwanted side reactions.

The following table summarizes the directing effects of the functional groups present in the precursor to this compound.

| Functional Group | Position on Ring | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | C2 | Strongly Activating | Ortho, Para |

| Fluoro (-F) | C4 | Deactivating | Ortho, Para |

| Cyano (-CN) | C1 | Deactivating | Meta |

The careful consideration of these electronic effects is fundamental to the rational design of a synthetic route that favors the formation of this compound with high selectivity.

Elucidation of Reaction Mechanisms Involving 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 5-Bromo-4-fluoro-2-hydroxybenzonitrile, particularly involving the displacement of one of the halogen atoms. The facility of this reaction is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the cyano group (-CN) and the halogens themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The general mechanism for SNAr proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

In the case of this compound, the fluorine atom is generally a better leaving group than the bromine atom in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond more effectively. The position of nucleophilic attack will be influenced by the combined directing effects of the substituents. The hydroxyl group is a strong activating group, directing ortho and para, while the cyano group is a deactivating group, directing meta. The halogens are deactivating but ortho, para-directing. The ultimate regioselectivity of a nucleophilic attack would depend on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comleah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com The outcome of such reactions on this compound would be determined by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The bromine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. The cyano group (-CN) is a deactivating group and a meta-director.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., Cl, Br, I).

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The mechanism of these reactions generally involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed experimental data on the reaction kinetics and thermodynamics of transformations involving this compound are not available in the public domain. However, general principles can be applied to predict the energetic profiles of its potential reactions.

For nucleophilic aromatic substitution , the rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups. The thermodynamics of the reaction will be influenced by the relative bond strengths of the bond being broken (C-halogen) and the bond being formed (C-nucleophile), as well as solvation effects.

Catalytic Pathways and Their Influence on the Reactivity of this compound

Catalysts can significantly influence the rate and selectivity of reactions involving this compound.

In electrophilic aromatic substitution , Lewis acids are commonly used as catalysts to generate a more potent electrophile. For example, in Friedel-Crafts reactions, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide or an acylium ion from an acyl halide.

In nucleophilic aromatic substitution , the reaction is often facilitated by the use of a strong base, which can deprotonate the hydroxyl group to form a more nucleophilic phenoxide. This can then participate in intermolecular or intramolecular reactions.

Transition metal catalysts, such as palladium or copper complexes, are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms. The mechanism of these catalytic cycles typically involves oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps. The relative reactivity of the C-Br and C-F bonds would be a key factor in determining the outcome of such catalytic reactions, with the C-Br bond generally being more reactive in oxidative addition.

Radical Reactions and Photochemical Transformations of Benzonitrile (B105546) Derivatives

While ionic reactions are more common for this type of molecule, radical and photochemical transformations are also conceivable.

Radical Reactions: The C-Br bond is weaker than the C-F bond and can be cleaved homolytically under certain conditions (e.g., using radical initiators or photolysis) to generate an aryl radical. This radical could then participate in various reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The nitrile group can also influence radical reactions.

Photochemical Transformations: Aromatic compounds can undergo photochemical reactions upon absorption of UV light. For halogenated aromatic compounds, a potential photochemical reaction is the homolytic cleavage of the carbon-halogen bond. In the case of this compound, the C-Br bond is more likely to undergo photochemical cleavage than the stronger C-F bond. The resulting aryl radical could then undergo a variety of reactions. It is also known that phenols can undergo photochemical oxidation.

Studies on Intramolecular Cyclization and Rearrangement Processes

The presence of the hydroxyl and cyano groups in a 1,2-relationship on the benzene ring opens up the possibility of intramolecular cyclization reactions. For instance, under certain conditions, the hydroxyl group could attack the carbon atom of the nitrile group. This type of reaction can be promoted by acids or bases.

For example, acidic conditions could protonate the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to attack by the hydroxyl group. Basic conditions could deprotonate the hydroxyl group, forming a more nucleophilic phenoxide that could then attack the nitrile. Such cyclizations could lead to the formation of heterocyclic ring systems, such as benzoxazoles, after subsequent tautomerization or other transformations.

Rearrangement reactions are also a possibility, although specific pathways for this molecule are not documented. Under thermal or photochemical conditions, rearrangements involving the migration of substituents around the aromatic ring could potentially occur, though likely requiring significant energy input.

Advanced Methodologies for Structural Characterization of 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.

For 5-Bromo-4-fluoro-2-hydroxybenzonitrile, the ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the two protons on the benzene (B151609) ring, and one for the hydroxyl proton. The aromatic protons (H-3 and H-6) would exhibit splitting patterns influenced by both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For the target compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are significantly influenced by the electron-withdrawing or donating nature of the substituents (–OH, –CN, –F, –Br). The carbon atoms directly bonded to fluorine will also exhibit splitting (¹JCF), a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3 | ~7.0-7.3 | d or dd | Coupling to H-6 (if applicable) and F-4. |

| ¹H | H-6 | ~7.5-7.8 | d or dd | Coupling to H-3 (if applicable) and F-4. |

| ¹H | -OH | Variable (~5-10) | br s | Broad singlet, exchangeable with D₂O. |

| ¹³C | C-1 (C-CN) | ~100-110 | s | Quaternary carbon. |

| ¹³C | C-2 (C-OH) | ~155-165 | d | Coupled to fluorine (³JCF). |

| ¹³C | C-3 | ~115-125 | d | Coupled to fluorine (²JCF). |

| ¹³C | C-4 (C-F) | ~150-160 | d | Large one-bond coupling to fluorine (¹JCF). |

| ¹³C | C-5 (C-Br) | ~110-120 | d | Coupled to fluorine (³JCF). |

| ¹³C | C-6 | ~130-140 | s | Quaternary carbon. |

| ¹³C | -CN | ~115-120 | s | Nitrile carbon. |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. abacipharma.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the two aromatic protons (H-3 and H-6), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. abacipharma.com This would definitively assign the ¹³C signals for C-3 and C-6 by correlating them with their respective attached proton signals (H-3 and H-6).

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-2, C-4, and C-5.

These correlations would unambiguously confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

The IR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, intense absorption around 2220-2240 cm⁻¹ is the hallmark of the C≡N (nitrile) stretch. The aromatic region (1400-1600 cm⁻¹) will show several sharp bands corresponding to C=C ring stretching vibrations. Other key signals include the C-F stretch (1000-1300 cm⁻¹) and the C-Br stretch (500-650 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=C ring stretches and the C≡N stretch are often strong, aiding in a comprehensive vibrational analysis.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong, Sharp |

| C-F Stretch | Aryl-Fluoride | 1000 - 1300 | Strong |

| C-Br Stretch | Aryl-Bromide | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other formulas that may have the same nominal mass. For this compound (C₇H₃BrFNO), the calculated monoisotopic mass is 214.9409 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely, thus confirming the elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic pattern resulting from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion region in the mass spectrum will display two peaks of almost equal intensity separated by 2 m/z units (the M⁺˙ and [M+2]⁺˙ peaks), which is a definitive indicator for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable structural information.

The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways. Plausible fragmentation patterns could include the loss of small, stable neutral molecules or radicals.

Table 3: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 215/217 | HCN (27 Da) | 188/190 | [M-HCN]⁺˙ |

| 215/217 | CO (28 Da) | 187/189 | [M-CO]⁺˙ |

| 215/217 | Br˙ (79/81 Da) | 136 | [M-Br]⁺ |

| 187/189 | HF (20 Da) | 167/169 | [M-CO-HF]⁺˙ |

By analyzing these fragmentation patterns, the connectivity of the atoms and the positions of the functional groups can be further corroborated, providing a final layer of confirmation for the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method involves directing a beam of X-rays onto a single, high-quality crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govwikipedia.org

While specific crystallographic data for this compound is not publicly available, the analysis of the closely related compound, 5-Bromo-2-hydroxybenzonitrile, provides a clear example of the insights gained from this technique. The crystal structure of this analog reveals critical details about its molecular geometry and intermolecular interactions in the solid state. nih.gov

In a published study, the crystal data for 5-Bromo-2-hydroxybenzonitrile was determined as follows:

| Crystal Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Formula Weight | 198.01 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

| Z (molecules/unit cell) | 4 |

| Data sourced from Oh & Tanski (2012). nih.gov |

The analysis of 5-Bromo-2-hydroxybenzonitrile showed that the asymmetric unit contains two independent molecules. nih.gov A key feature of its solid-state structure is the formation of one-dimensional chains through hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov The C—C≡N bond angles were found to be nearly linear. nih.gov For this compound, a similar crystallographic analysis would be expected to reveal the influence of the fluorine substituent on the crystal packing and hydrogen bonding patterns.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for assessing the purity of chemical compounds and for separating them from impurities or byproducts. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a substituted phenol like this compound, GC analysis typically requires a derivatization step to increase its volatility and thermal stability, and to improve peak shape. mdpi.com This involves converting the polar hydroxyl group into a less polar ether or ester, for example, through silylation. researchgate.net

A typical GC methodology for this type of halogenated, phenolic compound would involve a high-resolution capillary column and a sensitive detector.

Hypothetical GC Parameters:

| Parameter | Specification |

| Column | Low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, TG-5SilMS). thermofisher.com |

| Injector | Split/splitless inlet, typically operated at a high temperature (e.g., 275 °C) to ensure rapid volatilization. thermofisher.com |

| Carrier Gas | Inert gas, typically Helium or Nitrogen, at a constant flow rate. scirp.org |

| Oven Program | A temperature gradient is used to elute compounds with varying boiling points. A typical program might start at a low temperature (e.g., 60 °C), hold for several minutes, and then ramp at a controlled rate (e.g., 8 °C/min) to a final high temperature (e.g., 300 °C). thermofisher.com |

| Detector | Several detectors are suitable. A Mass Spectrometer (MS) provides both quantification and structural information, making it ideal for impurity identification. researchgate.net An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. epa.gov A Halogen-Specific Detector (XSD) offers high selectivity for chlorine and bromine. nih.gov |

This approach allows for the separation of the main compound from residual solvents, starting materials, and structurally related impurities, enabling precise purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

For compounds that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. The most common mode for analyzing moderately polar compounds like this compound is Reversed-Phase (RP) chromatography. wikipedia.orgphenomenex.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column. phenomenex.com An established method for the closely related 2-Fluoro-4-hydroxybenzonitrile utilizes a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com This methodology is directly applicable to this compound.

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm), which provides significantly higher resolution, faster analysis times, and greater sensitivity. sielc.com

Typical RP-HPLC/UPLC Parameters:

| Parameter | Specification |

| Column | Reversed-phase column, such as C8 or C18, which contains octyl or octadecyl hydrocarbon chains bonded to silica (B1680970) particles. phenomenex.com |

| Mobile Phase | A gradient or isocratic mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol). chromatographyonline.com |

| Modifier | A small amount of acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) is often added to the mobile phase to control the ionization state of the phenolic hydroxyl group and ensure sharp, symmetrical peaks. sielc.comchromatographyonline.com |

| Detector | A Photodiode Array (PDA) or UV-Vis detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. |

| Flow Rate | Typical flow rates are 0.5-1.5 mL/min for HPLC and 0.2-0.6 mL/min for UPLC. |

| Column Temperature | The column is often heated (e.g., 30-40 °C) to improve peak shape and reduce viscosity. |

These techniques are invaluable for determining the purity of this compound, quantifying impurities, and monitoring the progress of chemical reactions.

Elemental Analysis Methodologies for Compositional Verification

In this process, a small, precisely weighed sample of the compound is combusted at a very high temperature in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and measured by detectors. The percentages of C, H, and N in the original sample are then calculated. Other elements like halogens (Bromine, Fluorine) are determined by separate methods, often involving ion chromatography after combustion and absorption.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₇H₃BrFNO.

Elemental Composition Data for C₇H₃BrFNO:

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 84.077 | 38.92% |

| Hydrogen | H | 1.008 | 3.024 | 1.40% |

| Bromine | Br | 79.904 | 79.904 | 36.99% |

| Fluorine | F | 18.998 | 18.998 | 8.80% |

| Nitrogen | N | 14.007 | 14.007 | 6.48% |

| Oxygen | O | 15.999 | 15.999 | 7.41% |

| Total | 216.009 | 100.00% |

For a sample to be considered pure, the experimentally determined (observed) percentages from elemental analysis must match these theoretical values, typically within a margin of ±0.4%. This verification provides critical evidence that the correct compound has been synthesized.

Theoretical and Computational Chemistry Studies on 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost, especially for medium to large-sized molecules. nih.govnih.gov DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic structure of substituted benzonitriles. nih.govresearchgate.net

For 5-Bromo-4-fluoro-2-hydroxybenzonitrile, DFT calculations would predict the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. The resulting optimized structure provides fundamental data on bond lengths, bond angles, and dihedral angles. These geometric parameters are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the nitrile, bromo, and fluoro groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a unique electronic distribution across the aromatic ring. fiveable.me The planarity of the benzene (B151609) ring is expected to be maintained, with minor deviations caused by the substituents. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 | Carbon-Bromine bond length |

| C-F | ~1.35 | Carbon-Fluorine bond length |

| C-C (aromatic) | 1.39 - 1.41 | Aromatic Carbon-Carbon bond lengths |

| C-O (hydroxyl) | ~1.36 | Carbon-Oxygen single bond |

| O-H | ~0.97 | Oxygen-Hydrogen single bond |

| C-CN | ~1.45 | Bond between aromatic ring and nitrile carbon |

| C≡N | ~1.16 | Carbon-Nitrogen triple bond |

| **Bond Angles (°) ** | ||

| C-C-Br | ~120 | Angle involving the bromine substituent |

| C-C-F | ~120 | Angle involving the fluorine substituent |

| C-C-OH | ~119 | Angle involving the hydroxyl substituent |

| C-C-CN | ~121 | Angle involving the nitrile substituent |

Note: The values in Table 1 are representative and based on DFT calculations performed on analogous substituted benzene molecules. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Vibrational Modes

A key application of DFT is the prediction of vibrational spectra (Infrared and Raman), which serves as a fingerprint for molecular identification. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov

For this compound, distinct vibrational modes are expected for each functional group. The O-H stretching of the hydroxyl group would appear as a broad band at high wavenumbers, while the sharp C≡N stretching vibration is characteristic of the nitrile group. The aromatic C-H and C-C stretching vibrations occur at specific regions, and the vibrations involving the heavy halogen atoms (C-Br and C-F) are typically found at lower wavenumbers. researchgate.netnih.gov Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |

| O-H stretch | 3600 - 3200 | Hydroxyl |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C≡N stretch | 2240 - 2220 | Nitrile |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic Ring |

| C-F stretch | 1250 - 1000 | Fluoro |

| C-O stretch | 1260 - 1180 | Hydroxyl |

| C-Br stretch | 700 - 500 | Bromo |

Note: The frequency ranges in Table 2 are based on DFT calculations for similarly substituted aromatic molecules. researchgate.netnih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. rasayanjournal.co.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. hakon-art.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed over the electron-withdrawing nitrile group and the π-system of the benzene ring. nih.govnih.gov Analysis of the FMOs helps identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 3: Predicted Frontier Orbital Energies and Energy Gap

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy (EHOMO) | ~ -6.5 to -7.5 | Related to ionization potential; electron-donating ability |

| LUMO Energy (ELUMO) | ~ -1.5 to -2.5 | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability |

Note: The values in Table 3 are estimations based on DFT studies of analogous halogenated and hydroxylated aromatic compounds. researchgate.netnih.govkarazin.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in solution. rsc.org

For this compound, MD simulations can explore the rotational freedom around the C-O bond of the hydroxyl group and assess its conformational landscape. More importantly, MD simulations can reveal how the molecule interacts with solvent molecules and other solutes. Key interactions to study include:

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and acceptor (via its oxygen), forming strong interactions with polar solvents or other molecules. nih.gov

Halogen Bonding : The bromine atom, due to a phenomenon known as the σ-hole, can act as an electrophilic region and form non-covalent interactions with nucleophiles (e.g., lone pairs on oxygen or nitrogen atoms). This type of interaction is significant in crystal engineering and molecular recognition. mdpi.comresearchgate.net

π-π Stacking : The aromatic ring can engage in stacking interactions with other aromatic systems.

These simulations are critical for understanding how the molecule behaves in a biological or material science context. biorxiv.org

Quantum Chemical Descriptors and Reactivity Indices for this compound

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated within the framework of conceptual DFT. rasayanjournal.co.inmdpi.com These indices provide a quantitative measure of the molecule's reactivity and are useful for comparing it with other compounds. hakon-art.comtsijournals.com

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the molecule's ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : Measures resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap. hakon-art.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors help to rationalize the reactivity patterns of molecular systems. rasayanjournal.co.in For this compound, the presence of multiple electron-withdrawing groups is expected to result in a relatively high electronegativity and electrophilicity index.

Table 4: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Predicted Value Range | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 - 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I+A)/2 | 4.0 - 5.0 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | η = (I-A)/2 | 2.25 - 2.75 eV | Resistance to electronic charge transfer |

| Electrophilicity Index (ω) | ω = μ²/2η | 2.9 - 4.4 eV | Propensity to act as an electrophile |

Note: The values are derived from the estimated HOMO/LUMO energies in Table 3.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. chemrxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate. mdpi.com

For this compound, computational methods can be used to predict the outcomes of various potential reactions:

Electrophilic Aromatic Substitution : Predicting the most likely position for substitution on the aromatic ring by analyzing the charge distribution and stability of reaction intermediates.

Nucleophilic Aromatic Substitution : Assessing the feasibility of displacing the bromo or fluoro substituents, which is often difficult but can be modeled.

Reactions at the Nitrile Group : Modeling the hydrolysis or reduction of the nitrile group to form amides, carboxylic acids, or amines.

Modern computational workflows can even automate the search for reaction pathways, helping to discover novel reactions or optimize existing synthetic routes. chemrxiv.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks Applied to Halogenated Benzonitrile (B105546) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity or a specific property. mdpi.commdpi.com The goal is to develop a mathematical model that can predict the activity of new, untested compounds. sciepub.com

A QSAR study on a series of halogenated benzonitrile analogs, including this compound, would involve these steps:

Data Set Assembly : A collection of molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity) is gathered.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to find a correlation between the descriptors and the observed activity. sciepub.com

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Such models can guide the design of new halogenated benzonitriles with enhanced potency or reduced toxicity, thereby saving significant time and resources in the experimental discovery process. mdpi.comsciepub.com

Chemical Transformations and Functional Group Manipulations of 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Derivatization Strategies Centered on the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, enabling the synthesis of a wide array of ethers and esters, and facilitating the molecule's use as a ligand in coordination chemistry.

Etherification and Esterification Reactions

The conversion of the hydroxyl group into an ether or ester is a fundamental strategy to modify the compound's steric and electronic properties.

Etherification: The synthesis of ethers from 5-bromo-4-fluoro-2-hydroxybenzonitrile typically proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. Common bases include inorganic carbonates or hydroxides. For instance, the oxyalkylation of a similar compound, 3-bromo-4-hydroxybenzonitrile, is achieved using an alkyl bromide in the presence of anhydrous potassium carbonate in acetone. researchgate.net

Esterification: Ester derivatives are readily prepared through the reaction of the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl).

These reactions are summarized in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (-OC(O)R) |

Formation of Coordination Complexes and Metal-Organic Frameworks

The functional groups of this compound provide potential coordination sites for metal ions, making it a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). nih.govmdpi.com

The hydroxyl and nitrile groups can act as monodentate or bidentate ligands, binding to metal centers. The precise coordination mode would depend on the metal ion and reaction conditions. The synthesis of MOFs is typically achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling point solvent. youtube.com While specific MOFs incorporating this compound are not extensively documented, its structural motifs are analogous to linkers used in functionalized MOF synthesis. researchgate.net The development of such MOFs could lead to materials with applications in gas storage, separation, and catalysis.

Reactions at the Nitrile Functionality

The nitrile group is a robust and versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and heterocyclic rings like tetrazoles.

Hydrolysis, Reduction, and Oxidation Pathways

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.com The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. chemistry.coachyoutube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistry.coach

Reduction: The nitrile group can undergo reduction to yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (-CH₂NH₂). doubtnut.comucalgary.calibretexts.orgcommonorganicchemistry.com The reaction involves two successive additions of a hydride ion. libretexts.orgchemistrysteps.com

Reduction to Aldehydes: A partial reduction to an aldehyde (-CHO) can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comadichemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction is quenched before the second hydride addition can occur.

Oxidation: The nitrile group is generally resistant to oxidation under typical conditions. Most oxidative transformations on molecules containing a nitrile group occur at other, more susceptible sites.

A summary of these transformations is presented below.

| Transformation | Reagents & Conditions | Product Functional Group |

| Full Hydrolysis | H₃O⁺, heat OR NaOH/H₂O, heat | Carboxylic acid (-COOH) |

| Full Reduction | 1) LiAlH₄, Ether 2) H₂O | Primary amine (-CH₂NH₂) |

| Partial Reduction | 1) DIBAL-H, Toluene, -78 °C 2) H₂O | Aldehyde (-CHO) |

[2+3] Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

The nitrile group can participate in [2+3] cycloaddition reactions. A prominent example is the reaction with azides, such as sodium azide (B81097) (NaN₃), to form 5-substituted-1H-tetrazoles. acs.orgnih.gov This transformation is a form of "click chemistry" and is often catalyzed by Lewis acids or transition metals to overcome the activation barrier. acs.orgresearchgate.net The reaction typically involves activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack from the azide anion and subsequent cyclization. youtube.com Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

Halogen Exchange Reactions and Cross-Coupling Methodologies

The bromine and fluorine atoms on the aromatic ring provide handles for further functionalization, primarily through cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the context of palladium-catalyzed cross-coupling.

Halogen Exchange: While less common, it is possible to exchange the bromine for another halogen under specific conditions, such as the Finkelstein reaction, although this is more typical for alkyl halides. A bromine-cyanide exchange using copper(I) cyanide at high temperatures is another potential transformation, converting the aryl bromide directly to a nitrile. google.com

Cross-Coupling Methodologies: The bromine atom at the 5-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comacs.orgyoutube.com This reaction is highly versatile for forming biaryl structures.

Other Cross-Coupling Reactions: Other important reactions include the Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

The general scheme for a Suzuki-Miyaura coupling is shown below, highlighting the key components. The C-F bond is generally unreactive under these conditions, allowing for selective functionalization at the C-Br position. researchgate.net

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid (PhB(OH)₂) | Nucleophile source |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid, neutralizes byproducts |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |

This reactivity allows for the introduction of a wide range of substituents at the 5-position, dramatically increasing the molecular complexity and enabling the synthesis of diverse chemical libraries. thieme-connect.commdpi.comnih.gov

Suzuki, Sonogashira, and Heck Coupling Strategies Involving Halogenated Benzonitriles

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and the halogenated structure of this compound is well-suited for such transformations. nih.gov The key to synthetic utility in this context is the differential reactivity of the C-Br and C-F bonds. In palladium-catalyzed cycles, the C-Br bond is significantly more reactive towards oxidative addition than the C-F bond. This reactivity difference allows for selective functionalization at the C5 position, leaving the fluorine atom at C4 intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. libretexts.org For this compound, the bromine at C5 would selectively react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This provides a direct route to biaryl or styrenyl derivatives, which are common motifs in pharmaceuticals and materials science. ugr.es

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. rsc.orgorganic-chemistry.org This method is highly effective for the alkynylation of aryl bromides. researchgate.net Applied to this compound, this reaction would selectively occur at the C-Br bond, introducing an alkynyl substituent at the C5 position. soton.ac.uk This transformation is valuable for creating rigid, linear extensions to the aromatic core.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov As with the Suzuki and Sonogashira reactions, the C-Br bond of this compound would be the reactive site, allowing for the introduction of a vinyl group at C5 while preserving the C-F bond. organic-chemistry.org

The following table summarizes typical conditions for these selective cross-coupling reactions at the C-Br position of a bromo-fluoro-aromatic compound.

| Reaction Type | Catalyst/Precatalyst | Ligand (if applicable) | Base | Typical Solvents | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, SPhos, PCy₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water | Aryl/Vinyl Boronic Acid or Ester |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | Terminal Alkyne (with CuI co-catalyst) |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene |

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy to transition-metal-catalyzed coupling, allowing for the formation of carbon-heteroatom bonds. The feasibility of an SNAr reaction depends on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the potent electron-withdrawing nitrile group (-CN) is positioned ortho to the fluorine atom and para to the bromine atom. This electronic arrangement activates both halogen positions for SNAr. However, the reactivity of the two halogens as leaving groups is different.

Generally, in SNAr, fluoride (B91410) is a better leaving group than bromide. youtube.com The high electronegativity of fluorine makes the attached carbon (C4) highly electrophilic and susceptible to nucleophilic attack. Furthermore, the C-F bond is better at stabilizing the developing negative charge in the transition state. youtube.com Consequently, nucleophiles such as amines, alkoxides, or thiolates are expected to preferentially displace the fluorine atom at the C4 position over the bromine atom at C5, especially under controlled conditions. nih.gov This regioselectivity allows for the introduction of a variety of functional groups at the C4 position, orthogonal to the palladium-catalyzed reactions at C5.

| Factor | C4-Fluorine | C5-Bromine | Commentary |

| Activating Group | -CN (ortho) | -CN (para) | Both positions are strongly activated for SNAr. |

| Leaving Group Ability | Excellent | Good | Fluorine is typically a better leaving group than bromine in SNAr due to its ability to stabilize the transition state. youtube.com |

| Predicted Reactivity | Higher | Lower | The fluorine at C4 is the more likely site for nucleophilic displacement under kinetic control. |

| Potential Nucleophiles | R-OH, R-SH, R₂NH | R-OH, R-SH, R₂NH | A wide range of O, S, and N-based nucleophiles can be employed. |

Functionalization of the Aromatic Ring System

Beyond manipulation of the existing halogen substituents, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS). The outcome of EAS reactions is dictated by the directing effects of the substituents already present.

The substituents on the ring are:

-OH (at C2): A strongly activating, ortho, para-directing group.

-CN (at C1): A strongly deactivating, meta-directing group.

-F (at C4): A deactivating, ortho, para-directing group.

-Br (at C5): A deactivating, ortho, para-directing group.

The hydroxyl group is the most powerful activating group and will therefore dominate the directing effect. It directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The para position (C6 relative to -OH) is already substituted with the nitrile group.

The ortho position (C3 relative to -OH) is vacant.

Therefore, electrophilic substitution reactions such as nitration, sulfonation, or further halogenation are expected to occur predominantly at the C3 position. The strong activation by the hydroxyl group can overcome the deactivating effects of the other substituents to allow for reaction at this site.

Design and Synthesis of Advanced Analogs with Modified Substitution Patterns

The distinct and predictable reactivity of the functional groups on this compound allows for the logical design and synthesis of advanced, highly substituted analogs. By programming the sequence of reactions, chemists can selectively build molecular complexity.

A general synthetic strategy could involve the following sequence:

C5 Functionalization: Utilize the high reactivity of the C-Br bond in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to install a desired carbon-based substituent at the C5 position.

C4 Functionalization: Employ the susceptibility of the C-F bond to SNAr to introduce an oxygen, nitrogen, or sulfur-based nucleophile at the C4 position.

C3 Functionalization: If desired, perform an electrophilic aromatic substitution to add a new group at the C3 position, directed by the powerful activating effect of the C2-hydroxyl group.

This multi-step approach provides a powerful platform for creating libraries of complex benzonitrile (B105546) derivatives from a single, versatile starting material. For example, an advanced analog could be synthesized by first performing a Suzuki coupling with an arylboronic acid, followed by a nucleophilic aromatic substitution with an amine, yielding a complex 4-amino-5-aryl-2-hydroxybenzonitrile derivative.

Exploration of Diverse Applications for 5 Bromo 4 Fluoro 2 Hydroxybenzonitrile in Non Clinical Research Domains

A Versatile Synthetic Intermediate

5-Bromo-4-fluoro-2-hydroxybenzonitrile serves as a crucial building block in the world of organic synthesis, prized for its adaptability in constructing intricate molecular frameworks. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor in multiple synthetic pathways.

Precursor in Fine Chemical Synthesis and Specialty Chemicals

In the realm of fine chemical synthesis, the reactivity of this compound is leveraged to produce a range of specialty chemicals. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental in creating biaryl or aryl amine systems. These systems are often core structures in advanced materials and biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. Similarly, the hydroxyl group can be derivatized, for instance, through etherification, to introduce different functionalities. This multi-functionality makes it a sought-after starting material for molecules with tailored properties.

Building Block for Complex Organic Architectures and Natural Product Synthesis

The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of complex organic architectures. While direct applications in the total synthesis of natural products are not yet widely documented, its potential is evident. The combination of halogen, hydroxyl, and nitrile groups on a fluorinated benzene (B151609) ring provides a scaffold that can be methodically and selectively functionalized. This controlled manipulation is a key principle in the multi-step synthesis of complex molecules, including analogs of natural products that may exhibit interesting biological activities. The synthesis of various bromophenol derivatives, which are found in marine life and possess antioxidant and antimicrobial properties, often involves intermediates with similar functionalities, highlighting the potential of this compound in such endeavors. ambeed.com

Potential in Materials Science and Polymer Chemistry

The distinct electronic and structural characteristics of this compound have garnered interest within the materials science community, particularly in the development of functional materials with specific optical and electronic properties.

Monomers for Specialty Polymers and Copolymers with Tunable Properties

While specific examples of this compound being directly used as a monomer are not extensively reported, its structural motifs are relevant to the synthesis of specialty polymers. Halogenated and hydroxyl-functionalized benzonitriles can, in principle, be used in polycondensation or other polymerization reactions. The hydroxyl and nitrile groups can participate in the formation of polymer backbones, such as polyesters or polyamides, after appropriate chemical modification. The presence of bromine and fluorine atoms would impart unique properties to the resulting polymers, including flame retardancy, thermal stability, and altered electronic characteristics. The ability to tune these properties by incorporating such functionalized monomers is a key area of research in polymer chemistry.

Components in Functional Materials (e.g., liquid crystals, organic electronics)